Clodazon hydrochloride

描述

氯氮卓盐酸盐是一种主要用于治疗高血压、注意力缺陷多动障碍 (ADHD) 和某些疼痛状况的药物。 它是一种 α-2 肾上腺素能激动剂,通过刺激大脑中的受体起作用,导致血压下降和其他治疗效果 .

准备方法

合成路线和反应条件

氯氮卓盐酸盐可以通过多种方法合成。一种常见的方法涉及 2,6-二氯苯胺与氰胺反应形成 2,6-二氯苯基胍。 然后将这种中间体环化形成氯氮卓,随后将其转化为其盐酸盐 .

工业生产方法

在工业环境中,氯氮卓盐酸盐是通过将氯氮卓溶解在盐酸中,然后结晶来获得盐酸盐来生产的。 该过程涉及严格控制反应条件,以确保高纯度和高收率 .

化学反应分析

反应类型

氯氮卓盐酸盐会经历各种化学反应,包括:

氧化: 氯氮卓在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以改变氯氮卓的结构,影响其药理特性。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用各种卤化剂和亲核试剂.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成不同的氧化衍生物,而取代反应会产生各种取代的氯氮卓类似物 .

科学研究应用

Treatment of Epilepsy

Clobazam is primarily indicated as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome in patients aged two years and older. It is also utilized off-label for other types of epilepsy, including:

- Dravet Syndrome

- Refractory Status Epilepticus

- Refractory Focal Epilepsy

- Catamenial Epilepsy (off-label)

- Anxiety Disorders (off-label) .

Efficacy in Clinical Trials

Numerous studies have demonstrated clobazam's effectiveness in reducing seizure frequency among patients with refractory epilepsy. Notable findings include:

- In a study involving 129 therapy-resistant patients, 19% achieved complete seizure freedom compared to 0% on placebo .

- A retrospective study showed that 57% of patients with refractory partial epilepsy experienced over a 50% improvement in seizure control over an average of 16.7 months .

- Long-term studies indicate sustained efficacy; for instance, 75% of patients maintained significant reductions in seizure frequency after up to eight years of treatment .

Data Table: Clinical Efficacy Comparison

| Study Type | Clobazam Efficacy (%) | Comparison Drug Efficacy (%) |

|---|---|---|

| Complete Seizure Freedom | 19 | 0 (Placebo) |

| >50% Improvement in Seizure Control | 57 | N/A |

| Long-term Maintenance (>50% Reduction) | 75 | N/A |

Safety Profile

While clobazam is generally well-tolerated, it is associated with some adverse effects, primarily mild to moderate such as somnolence and lethargy. Serious adverse effects like Stevens-Johnson syndrome and toxic epidermal necrolysis have been reported but are rare and often linked to concurrent medications .

Case Studies

Several case studies provide insights into clobazam's application in clinical settings:

- Case Study 1 : A retrospective review involving 97 adults with refractory partial epilepsy revealed a significant reduction in seizure frequency, with many patients achieving over a 50% reduction within the first three months .

- Case Study 2 : In pediatric populations, clobazam was effective in controlling seizures among children with Lennox-Gastaut syndrome, with up to 60.2% achieving complete seizure control .

作用机制

氯氮卓盐酸盐通过刺激大脑中的 α-2 肾上腺素能受体发挥作用。这种激活会导致腺苷酸环化酶的抑制,导致环状 AMP 水平降低。 总体效果是交感神经输出减少,导致血压降低和其他治疗效果 .

相似化合物的比较

类似化合物

胍法辛: 另一种用于治疗高血压和 ADHD 的 α-2 肾上腺素能激动剂。

甲基多巴: 一种也作用于 α-2 肾上腺素能受体的抗高血压药物。

独特性

氯氮卓盐酸盐的独特之处在于其广泛的治疗应用范围,包括其在治疗高血压、ADHD 和疼痛方面的应用。 它能够穿过血脑屏障并发挥中枢作用,使其区别于其他类似化合物 .

生物活性

Clobazam hydrochloride, a 1,5-benzodiazepine, is primarily used as an adjunctive treatment for drug-resistant epilepsy. Its pharmacological profile is characterized by its action on the GABA receptor, enhancing GABAergic transmission, which leads to increased inhibitory neurotransmission in the central nervous system. This article delves into the biological activity of clobazam hydrochloride, summarizing its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Clobazam functions as a positive allosteric modulator of the GABA receptor. It binds specifically to the interface of the α2 and γ2 subunits of this receptor, leading to:

- Increased frequency of chloride channel opening : This results in hyperpolarization of neurons, making them less excitable.

- Enhanced GABAergic transmission : By increasing the efficacy of GABA, clobazam reduces neuronal excitability and seizure activity .

Pharmacokinetics

Clobazam is administered orally and is extensively metabolized in the liver. Key pharmacokinetic parameters include:

- Absorption : Clobazam reaches peak plasma concentration within 1 to 4 hours post-administration.

- Half-life : The elimination half-lives are approximately 36-42 hours for clobazam and 71-82 hours for its active metabolite, N-desmethylclobazam .

- Metabolism : Primarily via CYP3A4 and CYP2C19 enzymes. Genetic polymorphisms in these enzymes can significantly affect drug metabolism and patient response .

Clinical Efficacy

Numerous studies have assessed clobazam's efficacy as an add-on therapy for patients with refractory epilepsy. Here are some notable findings:

Case Studies and Clinical Trials

- Koeppen et al. (2015) : In a double-blind crossover study involving 129 therapy-resistant patients, clobazam led to seizure freedom in 19% of participants compared to 0% in the placebo group .

- Montenegro et al. (2019) : A retrospective study indicated that 57% of 97 adult patients experienced more than a 50% reduction in seizure frequency over an average duration of 16.7 months .

- Long-term Studies : A study by Buchanan reported that among 56 patients treated with clobazam for up to 8 years, 75% achieved a significant reduction in seizure frequency (greater than 50%) over time .

Efficacy Summary Table

| Study/Trial | Participants | Seizure Freedom (%) | Significant Reduction (%) | Duration |

|---|---|---|---|---|

| Koeppen et al. (2015) | 129 | 19 | - | 6 months |

| Montenegro et al. (2019) | 97 | - | 57 | 16.7 months |

| Buchanan Study | 56 | - | 75 | Up to 8 years |

Safety Profile

The safety profile of clobazam is generally favorable compared to other antiepileptic drugs (AEDs). Common adverse effects include:

属性

CAS 编号 |

31959-88-3 |

|---|---|

分子式 |

C18H23Cl2N3O2 |

分子量 |

384.3 g/mol |

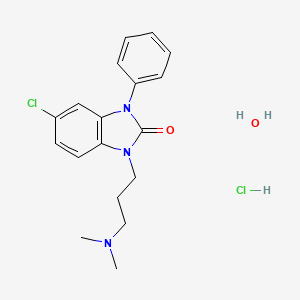

IUPAC 名称 |

5-chloro-1-[3-(dimethylamino)propyl]-3-phenylbenzimidazol-2-one;hydrate;hydrochloride |

InChI |

InChI=1S/C18H20ClN3O.ClH.H2O/c1-20(2)11-6-12-21-16-10-9-14(19)13-17(16)22(18(21)23)15-7-4-3-5-8-15;;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H;1H2 |

InChI 键 |

KUSWMSGQGZMJGX-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3.O.Cl |

规范 SMILES |

CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3.O.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

31959-88-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Clodazon hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。